molecular formula C19H16ClNO B1452741 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-45-1

2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1452741
CAS RN: 1160253-45-1
M. Wt: 309.8 g/mol
InChI Key: KKYWOAQVUBSKHC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride (DMQ-4-Cl) is a synthetic organic compound belonging to the class of quinoline-4-carboxylic acid derivatives. It is widely used in scientific research as a reagent, catalyst, and inhibitor. DMQ-4-Cl is a colorless liquid with a pungent odor and a melting point of 86-87°C. It is soluble in water and organic solvents, and is stable in air.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

This compound has potential applications in medicinal chemistry, particularly in the synthesis of anticancer agents. Quinoline derivatives are known to possess a wide range of biological activities, including antitumor properties . The structural moiety of quinoline is integral to several pharmacologically active compounds, and modifications to this core structure can lead to new therapeutic candidates with improved efficacy and safety profiles.

Materials Science: Organic Electronics

In materials science, the compound could be utilized in the development of organic electronics. Quinolines and their derivatives have been explored for their electronic properties, which can be harnessed in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science: Photodegradation Studies

The compound’s role in environmental science could be significant in photodegradation studies. Quinoline derivatives can be designed to undergo photodegradation, thereby reducing environmental pollution caused by persistent organic pollutants .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, “2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride” could serve as a standard or reagent in chromatographic analysis techniques. Its well-defined structure and properties make it suitable for use in method development and validation processes .

Pharmacology: Drug Discovery

The pharmacological applications of this compound are vast, with potential use in drug discovery. Quinoline derivatives are often used as scaffolds in the design of new drugs due to their diverse pharmacological activities, including antiviral, antibacterial, and anti-inflammatory effects .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound could be used in enzyme inhibition studies. The quinoline structure is a common feature in molecules designed to inhibit specific enzymes, which is a crucial strategy in the development of drugs for various diseases .

Organic Synthesis: Catalyst Development

The compound may also find application in organic synthesis, particularly in the development of catalysts for chemical reactions. Quinoline derivatives can act as ligands in metal-catalyzed reactions, facilitating the synthesis of complex organic molecules .

Pharmaceutical Formulation: Excipient Role

Lastly, in pharmaceutical formulation, this compound could play a role as an excipient. Its chemical stability and solubility properties may be advantageous in the formulation of stable and effective pharmaceutical preparations .

properties

IUPAC Name

2-(2,4-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-4-6-14(13(3)8-11)18-10-16(19(20)22)15-9-12(2)5-7-17(15)21-18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYWOAQVUBSKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185308
Record name 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride

CAS RN

1160253-45-1
Record name 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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